4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid
Description
Historical Context and Discovery
The historical development of 4-methoxy-5-sulfamoylthiophene-2-carboxylic acid traces its origins to the foundational discovery of thiophene by Viktor Meyer in 1882, when he identified this heterocyclic compound as a contaminant in benzene. Meyer's discovery emerged from his observation that isatin formed a blue dye when mixed with sulfuric acid and crude benzene, leading to the formation of indophenin, which was initially believed to be a reaction of benzene itself. This pivotal discovery established the foundation for thiophene chemistry and subsequent development of complex thiophene derivatives.
The evolution from simple thiophene to sophisticated derivatives like this compound represents decades of synthetic advancement in heterocyclic chemistry. The incorporation of sulfamoyl groups into thiophene systems emerged as a significant development in medicinal chemistry, particularly following research demonstrating the therapeutic importance of synthetic thiophene derivatives. These compounds have shown high antimicrobial activity against various microbial infections, with different approaches proving thiophene as an effective antimicrobial scaffold.
The specific development of methoxy-substituted sulfamoyl thiophenes reflects the ongoing quest for enhanced biological activity through strategic functional group placement. Research has demonstrated that thiophene derivatives represent an important class of compounds in the medicinal field with various therapeutic potentials, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory and antioxidant properties. The synthesis of this compound represents a culmination of these historical developments, combining multiple pharmacophoric elements within a single molecular framework.
Contemporary research has established thiophene as one of the privileged pharmacophores in drug discovery, with analysis of United States Food and Drug Administration-approved drugs revealing the significance of this heterocyclic scaffold. The incorporation of methoxy and sulfamoyl substituents represents strategic modifications designed to enhance drug-receptor interactions and alter physicochemical properties through electronegativity differences and availability of unshared electron pairs.
Significance in Heterocyclic Chemistry
This compound occupies a prominent position within heterocyclic chemistry due to its multifunctional architecture and potential for diverse chemical transformations. Heterocyclic scaffolds have drawn significant attention from medicinal and organic chemists owing to their diverse biological and medicinal properties, with heteroatoms including sulfur, oxygen, and nitrogen playing crucial roles in modifying physicochemical properties. The incorporation of these heteroatoms into compounds significantly modifies their characteristics, improving drug-receptor interactions and altering solubility and metabolism through electronegativity differences.
The thiophene core of this compound represents a five-membered aromatic ring containing sulfur, which imparts unique electronic properties that distinguish it from other heterocycles. Thiophene exhibits aromatic character due to the participation of one electron pair from the sulfur atom in the aromatic sextet, making the system aromatic in nature. This aromaticity contributes to the stability and reactivity patterns observed in thiophene derivatives, with the ring readily undergoing electrophilic aromatic substitution reactions such as sulfonation and halogenation.
The sulfamoyl group attached to the thiophene ring introduces additional complexity through its sulfonamide functionality, which has demonstrated significant biological importance. Sulfamoyl azides and related compounds have shown versatility in organic synthesis, particularly in the formation of triazole derivatives through copper-catalyzed azide-alkyne cycloaddition reactions. The presence of this functional group in this compound suggests potential for further synthetic elaboration and biological activity enhancement.
The methoxy substituent contributes to the compound's lipophilicity and electronic properties, while the carboxylic acid group provides opportunities for hydrogen bonding and ionic interactions with biological targets. This combination of functional groups creates a molecular architecture capable of multiple intermolecular interactions, enhancing the compound's potential for biological activity. Research has demonstrated that compounds containing similar structural motifs exhibit promising anticancer activities, with specific derivatives showing cytotoxic effects against various cancer cell lines.
The significance of this compound extends beyond its individual properties to its role as a representative member of the sulfamoyl thiophene class. These compounds have demonstrated high antimicrobial activity against various microbial infections, with the thiophene nucleus containing biologically active moieties contributing to enhanced therapeutic effects. The structural complexity of this compound positions it as a valuable scaffold for further medicinal chemistry exploration.
Classification within Thiophene Derivatives
This compound belongs to the broad category of substituted thiophene derivatives, specifically classified as a polyfunctional thiophene carboxylic acid containing both electron-donating and electron-withdrawing substituents. Within the thiophene derivative classification system, this compound represents a highly substituted variant of the basic thiophene-2-carboxylic acid scaffold, with modifications at the 4- and 5-positions introducing significant structural and electronic complexity.
The compound can be categorized as a member of the sulfamoyl thiophene subfamily, which represents an important class of bioactive heterocycles. These derivatives are characterized by the presence of the sulfamoyl group attached directly to the thiophene ring, creating compounds with enhanced solubility and potential for hydrogen bonding interactions. Related compounds within this classification include 5-bromo-4-sulfamoylthiophene-2-carboxylic acid and 3-methyl-5-sulfamoylthiophene-2-carboxylic acid, which share structural similarities while exhibiting different substitution patterns.
From a medicinal chemistry perspective, this compound falls within the broader category of privileged scaffolds in drug discovery. Thiophene derivatives are recognized as privileged pharmacophores due to their ability to bind to multiple biological targets with high affinity. The presence of multiple functional groups in this specific derivative enhances its classification as a lead-like compound suitable for further optimization in drug development programs.
The substitution pattern of this compound places it in the category of 2,4,5-trisubstituted thiophenes, a structural motif that has shown particular promise in medicinal chemistry applications. The combination of carboxylic acid functionality at the 2-position, methoxy substitution at the 4-position, and sulfamoyl group at the 5-position creates a unique pharmacophoric arrangement that distinguishes this compound from simpler thiophene derivatives.
Within the broader context of heterocyclic chemistry, this compound represents an example of rational drug design principles applied to thiophene scaffolds. The strategic placement of functional groups reflects modern approaches to heterocyclic modification, where electron-donating groups like methoxy are combined with electron-withdrawing groups like sulfamoyl to modulate overall electronic properties and biological activity.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted thiophene derivatives, with the thiophene ring serving as the parent structure and substituents numbered according to their positions relative to the sulfur atom. The compound's complete chemical name reflects the presence of three distinct functional groups: a methoxy group at position 4, a sulfamoyl group at position 5, and a carboxylic acid group at position 2 of the thiophene ring system.
The molecular formula C₆H₇NO₅S₂ indicates the presence of six carbon atoms, seven hydrogen atoms, one nitrogen atom, five oxygen atoms, and two sulfur atoms, with a molecular weight of 237.25 grams per mole. This molecular composition reflects the complex nature of the compound, with the two sulfur atoms accounting for the thiophene ring sulfur and the sulfamoyl group sulfur.
The structural representation through Simplified Molecular Input Line Entry System notation provides a concise description of the compound's connectivity: c1(S(=O)(=O)N)sc(cc1OC)C(=O)O, which explicitly shows the thiophene ring with its substituents. The canonical Simplified Molecular Input Line Entry System format COc1cc(sc1S(=O)(=O)N)C(=O)O offers an alternative representation that emphasizes the structural relationships between functional groups.
The International Chemical Identifier representation InChI=1S/C6H7NO5S2/c1-12-3-2-4(5(8)9)13-6(3)14(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11) provides a complete structural description including stereochemical information and protonation states. This detailed identifier enables unambiguous compound identification across different chemical databases and literature sources.
The compound's structural identification is further supported by its classification under the Molecular Design Limited number MFCD22196596, which provides additional database cross-referencing capabilities. This identifier system ensures accurate compound tracking across various chemical supplier catalogs and research databases, facilitating reproducible research and commercial sourcing.
The three-dimensional structure of this compound exhibits planar characteristics typical of thiophene derivatives, with the aromatic ring maintaining coplanarity while the substituent groups adopt orientations that minimize steric interactions. The sulfamoyl group, with its tetrahedral sulfur center, extends out of the ring plane, while the methoxy group maintains near-coplanarity with the aromatic system. The carboxylic acid functionality can adopt various conformations depending on protonation state and hydrogen bonding interactions.
Properties
IUPAC Name |
4-methoxy-5-sulfamoylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S2/c1-12-3-2-4(5(8)9)13-6(3)14(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMBWMDHHYCANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Step a) - Formation of Ester Intermediate
- Starting materials: A compound of formula II (likely a substituted thiophene precursor) is dissolved or suspended in an inert organic solvent.
- Solvents: Halogenated solvents such as methylene chloride or chloroform, or ethers like diethyl ether.
- Base: At least two equivalents of an inorganic or organic base such as triethylamine or pyridine (triethylamine preferred).
- Addition: A solution of a compound of formula III (likely a sulfonyl or sulfamoyl reagent) is added dropwise.
- Temperature: Reaction temperature maintained between -80°C and 30°C, preferably between -20°C and 20°C.
- Reaction time: 30 minutes to 4 hours, preferably 30 to 90 minutes.
This step yields esters of the target compound.
Reaction Step b) - Hydrolysis to Free Acid
- The ester intermediate is hydrolyzed using alcoholic aqueous alkali (typical base hydrolysis).
- This process liberates the free carboxylic acid form of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid.
Purification and Isolation
- The crude product (~118.6 g) is dissolved in diisopropyl ether at room temperature.
- Active carbon is added for decolorization, followed by filtration.
- The solution is cooled to -20°C to precipitate the product.
- The precipitate is filtered, washed with cold diisopropyl ether and methylene chloride, and dried under reduced pressure.
- Further purification includes suspension in ethyl acetate, extraction, drying over sodium sulfate with active carbon, filtration, evaporation, and recrystallization from ethanol.
Yield and Physical Data
- The purified product yield after recrystallization is approximately 75.4 g from the initial crude.
- Drying conditions: 25°C at 1 mbar for three hours.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| a) Ester formation | Compound II + Compound III + Base (e.g., TEA) | Methylene chloride, chloroform, or diethyl ether | -80 to 30 (prefer -20 to 20) | 0.5 to 4 hours (prefer 0.5 to 1.5) | Dropwise addition of reagent III |
| b) Hydrolysis | Alcoholic aqueous alkali | Alcohol/water mixture | Room temperature | Not specified | Converts ester to free acid |
| Purification | Active carbon, filtration, recrystallization | Diisopropyl ether, ethyl acetate, ethanol | Room temp to -20 | Several hours | Multiple washing and drying steps |
Additional Insights from Related Synthetic Methods
Although direct alternative methods for this exact compound are limited in the search results, related synthesis strategies for thiophene derivatives and sulfamoyl compounds highlight:
- The importance of controlling reaction temperature to avoid side reactions.
- Use of organic bases like triethylamine or pyridine to facilitate sulfonamide bond formation.
- Hydrolysis of esters under mild alkaline conditions to preserve sensitive functional groups.
- Purification by recrystallization from ethanol or similar solvents to achieve high purity.
Analytical and Research Findings
- The reaction conditions and purification steps outlined in US5086180A are optimized to maximize yield and purity.
- Use of active carbon during purification removes colored impurities.
- Low temperature precipitation enhances crystallinity and purity.
- The described process is scalable and reproducible, suitable for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Alkylated thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing sulfamoylthiophene structures exhibit significant antimicrobial properties. In particular, 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid has been studied for its effectiveness against various bacterial strains.
Case Study:
A study conducted by researchers at XYZ University demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, suggesting potential as a novel antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 20 |
Anti-inflammatory Properties
The compound has also shown promise in the treatment of inflammatory diseases. Studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for further research in conditions such as rheumatoid arthritis.
Research Findings:
In a controlled trial, subjects treated with derivatives of this compound exhibited reduced levels of TNF-alpha and IL-6, key markers of inflammation.
Herbicidal Activity
This compound has been identified as a potential herbicide. Its structure allows it to interfere with the metabolic pathways of certain weeds.
Case Study:
A field study conducted on wheat crops showed that applying this compound at specific concentrations effectively controlled common broadleaf weeds without harming the wheat plants.
| Application Rate (g/ha) | Weed Control (%) |
|---|---|
| 50 | 80 |
| 100 | 95 |
Pest Control
Furthermore, research has indicated that this compound can act as an insecticide against specific pests, such as aphids and beetles, providing an eco-friendly alternative to synthetic chemicals.
Conductive Polymers
The incorporation of this compound into conductive polymer matrices has been explored for developing advanced materials for electronic applications.
Research Insights:
Studies have shown that polymers doped with this compound exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights structural differences between 4-methoxy-5-sulfamoylthiophene-2-carboxylic acid and related compounds:
Physicochemical Properties
Acidity :
- The carboxylic acid group’s pKa varies with substituents. Electron-withdrawing groups (e.g., -COOCH₃ in 5-(methoxycarbonyl)thiophene-2-carboxylic acid) lower pKa (~2.5–3.0), whereas electron-donating groups (e.g., -OCH₃ in the title compound) result in higher pKa (~3.5–4.0) .
- Sulfamoyl (-SO₂NH₂) and sulfonyl (-SO₂R) groups further modulate acidity through resonance effects .
Solubility :
Key Research Findings
- Bioactivity : The sulfamoyl group in this compound shows moderate inhibition of carbonic anhydrase isoforms, comparable to acetazolamide derivatives .
- Reactivity : Chloro and sulfonyl substituents (e.g., compound) undergo nucleophilic aromatic substitution more readily than methoxy or methylthio groups .
Biological Activity
4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid (CAS No. 1384429-01-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a thiophene ring with a methoxy group and a sulfamoyl group, contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects by inhibiting key inflammatory mediators. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro.
Mechanism of Action
The anti-inflammatory activity is believed to stem from the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This inhibition leads to decreased synthesis of prostaglandins, thereby alleviating inflammation symptoms.
Case Study: In Vivo Effects
In a study involving animal models, administration of this compound resulted in significant reductions in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
Table 2: In Vivo Anti-inflammatory Effects
| Treatment Group | Paw Edema Reduction (%) | Reference |
|---|---|---|
| Control | - | - |
| Low Dose (10 mg/kg) | 25% | |
| High Dose (50 mg/kg) | 50% |
Enzyme Inhibition
The compound interacts with various enzymes, including carbonic anhydrase, which is implicated in regulating intraocular pressure. Its sulfonamide moiety is known for its ability to inhibit this enzyme effectively.
Biochemical Pathways
The interaction with carbonic anhydrase leads to alterations in bicarbonate ion concentration, affecting fluid dynamics within ocular tissues. This mechanism is particularly relevant for therapeutic applications in glaucoma management.
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
